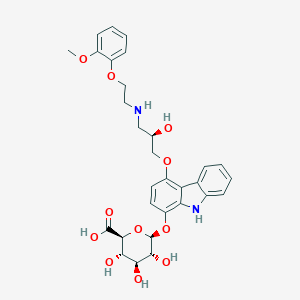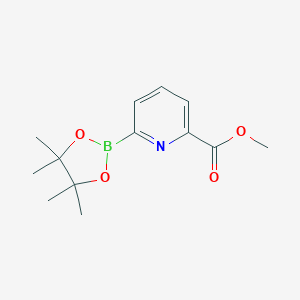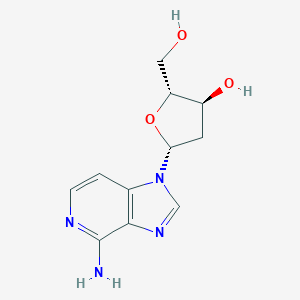
2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride
Vue d'ensemble
Description
2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride, also known as Nor-mephedrone, is a synthetic cathinone . It is a stimulant drug related to cathinone and methcathinone . The effects of this compound are reportedly comparable to those of similar drugs such as MDMA and methylone .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR), infrared and Raman spectroscopy, and X-ray crystallography .Physical And Chemical Properties Analysis
This compound is an off-white to pale yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Spectroscopic Characterization and Structural Analysis
A study focused on the spectroscopic characterization and crystal structures of cathinone derivatives, including compounds structurally related to 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride. These compounds were characterized using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. Such characterization is crucial for the identification of these compounds in various contexts, including forensic toxicology (Kuś et al., 2016).
X-ray Structures and Computational Studies
Another study presented the X-ray structures and computational studies of several cathinones, closely related to 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride. The research utilized techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction, along with density functional theory (DFT) and TDDFT methods for electronic spectra calculations, providing insights into the molecular structure and properties of these compounds (Nycz et al., 2011).
Synthesis and Antitumor Activity
Research has been conducted on the synthesis and in vitro antitumor activity of compounds structurally similar to 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride. This study highlights the potential for developing biologically active compounds among a new series of tertiary aminoalkanols, testing them for antitumor activity and providing a basis for future therapeutic applications (Isakhanyan et al., 2016).
Synthesis and Characterization for Antimicrobial Agents
The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents were studied. This research demonstrates the process of synthesizing and characterizing compounds with structures related to 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride, offering insights into their potential antimicrobial applications (Doraswamy & Ramana, 2013).
Uterine Relaxant Activity
A novel series of substituted p-hydroxyphenylethanolamines was synthesized and evaluated for their uterine relaxant activity. These compounds, which share a structural similarity with 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride, were tested in vitro on isolated rat uterus and in vivo in pregnant rats. The study provides a foundation for understanding the potential medical applications of these compounds in obstetrics (Viswanathan & Chaudhari, 2006).
Safety And Hazards
As a synthetic cathinone, 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride poses potential health risks. It is related to cathinone and methcathinone, which are known to have stimulant effects . The specific safety and hazard information for this compound is not detailed in the available resources.
Orientations Futures
The continuous emergence of new synthetic cathinones, including 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride, poses challenges for public health and law enforcement agencies . Future research should focus on further characterizing these compounds, understanding their effects, and developing strategies to manage their use .
Propriétés
IUPAC Name |
2-amino-1-(4-methylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-3-5-9(6-4-7)10(12)8(2)11;/h3-6,8H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNOSALCDVTESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344437 | |
| Record name | 4-Methylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride | |
CAS RN |
6941-17-9 | |
| Record name | 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6941-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC60487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)

![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)




